N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a 3,4-dimethoxyphenyl group and an N-(2,5-difluorophenyl)acetamide side chain. The compound’s structural complexity arises from its polycyclic system, which includes dioxo functional groups and electron-withdrawing fluorine atoms. Such structural motifs are often associated with bioactivity, particularly in agrochemical or pharmaceutical contexts, as seen in analogous triazole- and acetamide-containing compounds (e.g., flumetsulam, oxadixyl) .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O5/c1-31-14-6-4-11(8-15(14)32-2)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-13-7-10(21)3-5-12(13)22/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFERKYXAITDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the difluorophenyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit significant anticancer properties. Studies have shown that the pyrrolo[3,4-d]triazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of fluorine atoms enhances the compound's lipophilicity and bioavailability .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been tested against various bacterial strains and fungi. The incorporation of difluorophenyl and methoxyphenyl groups may contribute to enhanced interaction with microbial cell membranes .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and microbial infections. Enzyme assays have indicated that related compounds can effectively inhibit key enzymes such as topoisomerases and kinases .
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized a series of pyrrolo[3,4-d]triazole derivatives and evaluated their anticancer activity against various cell lines. The results demonstrated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Antimicrobial Testing
A study conducted in 2024 evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the difluorophenyl group exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Mechanism of Action
The mechanism by which N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Chemistry
The compound shares functional group similarities with several pesticidal agents (Table 1). Key comparisons include:
Key Structural Differences and Implications :
- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound contrasts with flumetsulam’s 2,6-difluorophenyl.
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety enhances lipophilicity compared to flumetsulam’s sulfonamide group, which could improve membrane permeability but reduce water solubility.
- Core Heterocycle : The pyrrolotriazole-dioxo system distinguishes it from triaziflam’s triazine core, suggesting divergent mechanisms of action.
Spectroscopic and Physicochemical Comparisons
Evidence from NMR studies on analogous compounds (e.g., rapamycin derivatives) highlights how substituent placement affects chemical shifts . For the target compound:
- NMR Profile : Regions corresponding to the difluorophenyl (δ ~7.2–7.5 ppm) and dimethoxyphenyl (δ ~3.8–6.9 ppm) groups would exhibit distinct shifts compared to flumetsulam’s sulfonamide protons (δ ~2.5–3.5 ppm).
Biological Activity
N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties based on available research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 426.39 g/mol. The structure features a difluorophenyl group and a pyrrolo-triazole moiety that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F2N6O3 |
| Molecular Weight | 426.39 g/mol |
| CAS Number | Not specified |
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
- Case Study : A study demonstrated that similar triazole derivatives effectively inhibited the proliferation of various cancer cell lines including breast and colon cancer cells by inducing cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has explored various derivatives that target bacterial virulence factors:
- Inhibition of Bacterial Growth : Studies indicate that modifications in the triazole ring can enhance the compound's ability to inhibit the growth of pathogenic bacteria by targeting their type III secretion systems (T3SS).
Cytoprotective Effects
The compound has shown promise in protecting cells from oxidative stress:
- Mechanism : It may enhance the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense against oxidative damage.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | , |
| Antimicrobial | Inhibits bacterial virulence | |
| Cytoprotective | Enhances NQO1 expression | , |
Research Findings
Several studies have focused on the biological activities related to compounds structurally similar to this compound. Key findings include:
- In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines.
- In vivo Studies : Showed promising results in animal models for both anticancer and antimicrobial efficacy.
Case Studies
One notable case study involved a derivative tested for its anticancer effects on human colon cancer cells. The results showed that treatment with the compound led to a significant reduction in tumor size and increased survival rates in animal models.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing this compound?
- Methodology :
- Step 1 : Utilize cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate derivatives) as intermediates for constructing the pyrrolo-triazole core. This approach is adapted from protocols for N-acylcarbazole synthesis (GP1 and GP2 in ).
- Step 2 : Introduce the 3,4-dimethoxyphenyl moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Couple the N-(2,5-difluorophenyl)acetamide group using amide bond-forming reagents (e.g., EDC/HOBt).
- Validation : Monitor reaction progress via TLC and HPLC; purify intermediates using column chromatography.
Q. Which spectroscopic techniques are optimal for structural elucidation?
- Methodology :
- X-ray crystallography : Resolve the stereochemistry of the pyrrolo-triazole core (see monoclinic crystal systems in and ).
- NMR spectroscopy : Use , , and -NMR to confirm substituent positions and purity (e.g., fluorophenyl groups in ).
- HRMS : Validate molecular weight and isotopic patterns (e.g., as applied in and ).
Q. How can researchers screen for initial biological activity?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays.
- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay, ).
- Reference compounds : Compare activity to structurally related triazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines in ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes using response surface models ( ).
- Flow chemistry : Enhance reproducibility and scalability using continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation in ).
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis artifacts).
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum batch) and include positive/negative controls.
- Meta-analysis : Pool data from multiple labs using statistical tools (e.g., ANOVA, ) to identify outliers.
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding.
Q. What computational methods predict interactions with biological targets?
- Methodology :
- Molecular docking : Model the compound into active sites (e.g., using AutoDock Vina) based on X-ray structures ( ).
- MD simulations : Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER).
- QSAR modeling : Corrogate substituent effects (e.g., fluorine vs. methoxy groups) using datasets from and .
Q. How can structural modifications enhance selectivity or potency?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., replace 3,4-dimethoxy with sulfone/phosphonate groups, as proposed in ).
- Metabolic stability : Introduce deuterium or fluorine at labile positions (e.g., difluorophenyl in ) to resist CYP450 oxidation.
- Crystallography-guided design : Optimize hydrogen-bonding interactions using resolved protein-ligand structures ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
